molecular formula C9H8BNO2 B126008 3-Quinolineboronic acid CAS No. 191162-39-7

3-Quinolineboronic acid

Cat. No. B126008
Key on ui cas rn: 191162-39-7
M. Wt: 172.98 g/mol
InChI Key: YGDICLRMNDWZAK-UHFFFAOYSA-N
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Patent
US08314112B2

Procedure details

To a solution of 3-bromoquinoline (Sigma-Aldrich, St. Louis, USA) (1 eq, 14.0 mmol, 1.94 ml) in toluene/THF (4:1, 25 ml), triisopropylborate (1.2 eq, 16.8 mmol, 3.94 ml) is added. The mixture is cooled to −40° C., then n-butyl lithium (1.6 M in THF, 1.2 eq, 17 mmol, 10.5 ml) is added within 30 min. After stirring for additional 30 min at this temperature, the cooling bath is removed and the reaction mixture is allowed to to warm up to −20° C. before quenching with aqueous HCl solution (2 N). The mixture is adjusted to pH 7 by using aqueous NaOH solution (4 N), then it is saturated with NaCl, and extracted with THF. The organic layer is concentrated in vacuo, and the resulting solid is recrystallized in MeCN yielding the title compound, [M+H]+=173.
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([B:16]([OH:17])[OH:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.94 mL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
3.94 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
toluene THF
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring for additional 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to to warm up to −20° C.
CUSTOM
Type
CUSTOM
Details
before quenching with aqueous HCl solution (2 N)
EXTRACTION
Type
EXTRACTION
Details
extracted with THF
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallized in MeCN yielding the title compound, [M+H]+=173

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=CC(=CC2=CC=CC=C12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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